

Physical and chemical properties of 3,5-Bis(ethylamino)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Bis(ethylamino)benzoic acid

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An In-depth Technical Guide on 3,5-Bis(ethylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **3,5-Bis(ethylamino)benzoic acid** is not readily available in public literature. The following information is a combination of data for structurally related compounds and theoretical predictions to provide a comprehensive overview.

Introduction

3,5-Bis(ethylamino)benzoic acid is an aromatic carboxylic acid derivative. Its structure, featuring a central benzoic acid core with two ethylamino substituents at the meta positions, suggests potential applications in medicinal chemistry and materials science. The presence of both acidic (carboxyl) and basic (amino) functional groups imparts amphoteric properties to the molecule, influencing its solubility and potential for forming salts and complexes. This guide summarizes the predicted physical and chemical properties of **3,5-Bis(ethylamino)benzoic acid**, provides a plausible experimental protocol for its synthesis, and outlines a general workflow for its characterization.

Physicochemical Properties

Quantitative data for **3,5-Bis(ethylamino)benzoic acid** is not available. The following tables provide data for structurally similar compounds, 3,5-Diaminobenzoic acid and N-Ethylaniline, to

serve as a reference.

Table 1: Physical Properties of Structurally Related Compounds

Property	3,5-Diaminobenzoic Acid	N-Ethylaniline	Predicted 3,5-Bis(ethylamino)benzoic Acid
CAS Number	535-87-5[1][2]	103-69-5[3][4]	Not available
Molecular Formula	C ₇ H ₈ N ₂ O ₂ [1][5]	C ₈ H ₁₁ N[6]	C ₁₁ H ₁₆ N ₂ O ₂
Molecular Weight	152.15 g/mol [2][5]	121.18 g/mol [6]	208.26 g/mol
Appearance	White to grey powder[1][7]	Yellow-brown transparent oily liquid[6]	Predicted to be a solid
Melting Point	235-238 °C (decomposes)[2][7]	-63 °C[4][6]	Expected to be a high-melting solid
Boiling Point	Not available	205 °C[4][6]	Expected to be high, likely decomposes
Density	Not available	0.963 g/cm ³ [6][8]	Not available

Table 2: Chemical Properties of Structurally Related Compounds

Property	3,5-Diaminobenzoic Acid	N-Ethylaniline	Predicted 3,5-Bis(ethylamino)benzoic Acid
Solubility	Very soluble in water[1][7]	Insoluble in water (0.24 g/100 ml at 25°C); miscible with ethanol and ether[6]	Expected to have limited solubility in water, but soluble in organic solvents and aqueous acid/base
pKa	pK1: 5.30 (25°C)[1]	Not available	The carboxylic acid pKa is expected to be around 4-5. The pKb of the amino groups will be influenced by the ethyl substitution.

Spectral Data Prediction

Based on the general principles of spectroscopy and data for analogous compounds, the following spectral characteristics are anticipated for **3,5-Bis(ethylamino)benzoic acid**.

Table 3: Predicted Spectral Data

Technique	Expected Features
^1H NMR	- Aromatic protons (3H) in the range of δ 6.0-7.5 ppm. - N-H protons (2H), broad signal, chemical shift dependent on solvent and concentration. - Methylene protons (-CH ₂ -) of the ethyl groups (4H) as a quartet around δ 3.0-3.5 ppm. - Methyl protons (-CH ₃) of the ethyl groups (6H) as a triplet around δ 1.0-1.5 ppm. - Carboxylic acid proton (-COOH) as a broad singlet at δ > 10 ppm, may not be observed in protic solvents.
^{13}C NMR	- Carboxylic acid carbon (-COOH) around δ 165-175 ppm. - Aromatic carbons (6C) in the range of δ 100-150 ppm. - Methylene carbons (-CH ₂ -) around δ 35-45 ppm. - Methyl carbons (-CH ₃) around δ 10-15 ppm.
IR Spectroscopy	- Broad O-H stretch from the carboxylic acid at ~2500-3300 cm ⁻¹ . - N-H stretch from the secondary amines around 3300-3500 cm ⁻¹ . - C=O stretch from the carboxylic acid at ~1680-1710 cm ⁻¹ . - C-N stretches in the region of 1250-1350 cm ⁻¹ . - Aromatic C-H and C=C stretches in their characteristic regions.
Mass Spectrometry	- Molecular ion peak (M ⁺) corresponding to the molecular weight (208.26). - Fragmentation pattern showing loss of COOH, ethyl groups, and other characteristic fragments.

Experimental Protocols

As no specific synthesis for **3,5-Bis(ethylamino)benzoic acid** has been reported in the searched literature, a plausible synthetic route starting from 3,5-dinitrobenzoic acid is proposed.

Proposed Synthesis of 3,5-Bis(ethylamino)benzoic acid

This proposed two-step synthesis involves the reduction of the nitro groups followed by reductive amination.

Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dinitrobenzoic acid in ethanol.
- **Reduction:** Add an excess of a reducing agent, such as tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) or catalytic hydrogenation (e.g., H_2 gas with a Palladium on carbon catalyst).
- **Heating:** Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- **Work-up:** After cooling, if using SnCl_2 , basify the solution with a concentrated sodium hydroxide solution to precipitate tin salts. Filter the mixture and collect the filtrate. If using catalytic hydrogenation, filter off the catalyst.
- **Isolation:** Neutralize the filtrate with an acid (e.g., HCl) to precipitate the 3,5-diaminobenzoic acid.^[7]
- **Purification:** Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from water.^[7]

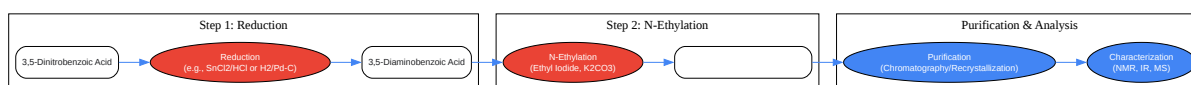
Step 2: N-Ethylation of 3,5-Diaminobenzoic Acid

- **Reaction Setup:** In a sealed reaction vessel, dissolve 3,5-diaminobenzoic acid in a suitable solvent such as ethanol or acetonitrile.
- **Alkylation:** Add at least two equivalents of an ethylating agent, such as ethyl iodide or diethyl sulfate, and a non-nucleophilic base (e.g., potassium carbonate) to scavenge the acid formed.
- **Heating:** Heat the mixture and stir for several hours. Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** After the reaction is complete, cool the mixture and filter off the inorganic salts.

- Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

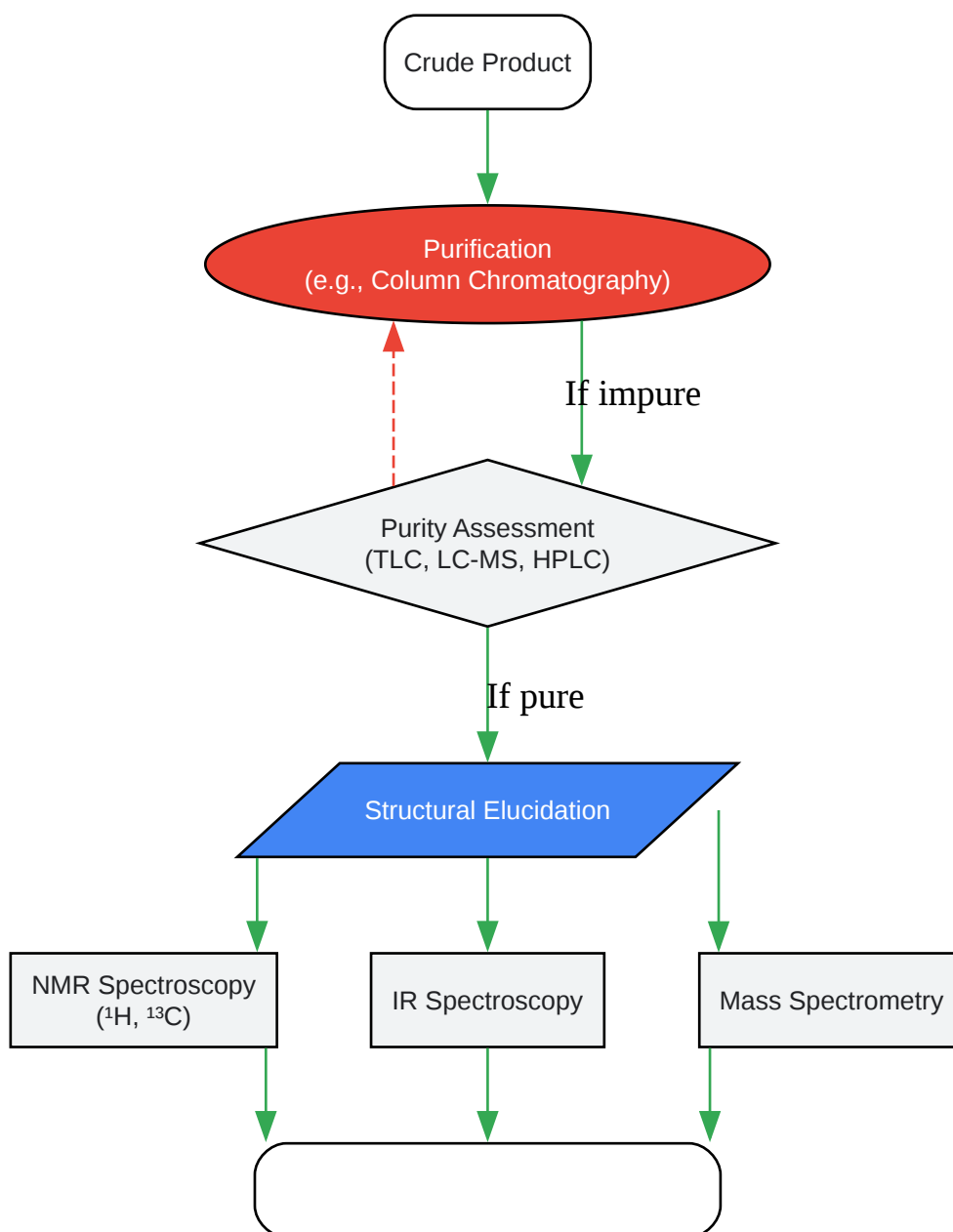
Proposed Synthesis Workflow



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Caption: Proposed synthetic pathway for **3,5-Bis(ethylamino)benzoic acid**.

General Characterization Workflow



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Caption: General workflow for purification and characterization.

Biological Activity and Signaling Pathways

Currently, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for **3,5-Bis(ethylamino)benzoic acid**. Further research would be required to investigate its potential pharmacological effects.

Conclusion

3,5-Bis(ethylamino)benzoic acid is a compound for which specific experimental data is lacking. However, based on the known properties of structurally related molecules, it is predicted to be a high-melting solid with amphoteric characteristics. The provided hypothetical synthesis and characterization workflows offer a practical starting point for researchers interested in studying this molecule. Future experimental work is necessary to fully elucidate its physical, chemical, and biological properties.

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- To cite this document: BenchChem. [Physical and chemical properties of 3,5-Bis(ethylamino)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12519395#physical-and-chemical-properties-of-3-5-bis-ethylamino-benzoic-acid]

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